molecular formula C20H42 B14064751 Tetradecane, 7,8-dipropyl CAS No. 102155-34-0

Tetradecane, 7,8-dipropyl

Cat. No.: B14064751
CAS No.: 102155-34-0
M. Wt: 282.5 g/mol
InChI Key: DMNDRFMFGTWSMG-UHFFFAOYSA-N
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Description

Tetradecane, 7,8-dipropyl is an organic compound with the molecular formula C20H42 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with two propyl groups attached at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecane, 7,8-dipropyl typically involves the alkylation of tetradecane with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecane, 7,8-dipropyl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation reactions can reduce double bonds or functional groups in the compound, often using catalysts like palladium on carbon.

    Substitution: Halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the compound, are common. These reactions often require the presence of light or heat to proceed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Chlorine or bromine gas, often initiated by UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Tetradecane, 7,8-dipropyl has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of Tetradecane, 7,8-dipropyl involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tetradecane: A straight-chain alkane with the formula C14H30.

    Hexadecane: Another straight-chain alkane with the formula C16H34.

    Octadecane: A longer-chain alkane with the formula C18H38.

Uniqueness

Tetradecane, 7,8-dipropyl is unique due to the presence of two propyl groups at specific positions on the carbon chain. This structural modification imparts distinct physical and chemical properties compared to its straight-chain counterparts, such as altered boiling and melting points, and different reactivity patterns.

Biological Activity

Tetradecane, 7,8-dipropyl (CAS Number: 102155-34-0) is a branched alkane that has garnered attention for its biological activities, particularly in the fields of pest management and potential medicinal applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a tetradecane backbone with two propyl groups attached at the 7th and 8th carbon positions. This structural configuration influences its physical properties and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into two primary areas: insect attraction and potential therapeutic applications .

Insect Attraction

Research has demonstrated that tetradecane plays a significant role in the olfactory selection of certain agricultural pests. A study by Zhou et al. (2022) showed that tetradecane was highly attractive to mirid bugs (Apolygus lucorum and Adelphocoris suturalis), which are known pests of crops like beans. The study found that:

  • Tetradecane elicited strong electrophysiological responses in the bugs.
  • It was significantly more attractive than other tested compounds, with a response rate exceeding 60% at a concentration of 1.5 mg/ml.
  • Field experiments indicated that traps baited with tetradecane captured an average of 30.33 ± 2.19 mirid bugs over seven days .

This suggests that tetradecane can be utilized as a natural attractant in pest management strategies.

Potential Therapeutic Applications

While the primary focus has been on its role as an insect attractant, there is emerging interest in the therapeutic potential of tetradecane and its derivatives. Some studies have indicated that aliphatic hydrocarbons can exhibit antimicrobial properties. For instance:

  • A study on various hydrocarbons indicated that long-chain alkanes, including tetradecane derivatives, could possess antifungal activities against pathogens like Candida albicans and Aspergillus niger .
  • Additionally, volatile organic compounds (VOCs), including tetradecane, have been analyzed in the context of cancer diagnostics. Changes in VOC profiles have been associated with different cell states, suggesting potential roles in cancer biomarker identification .

Case Study 1: Insect Behavior Modification

In a controlled experiment involving olfactometer assays, researchers tested various concentrations of tetradecane against other attractants to determine its efficacy in trapping mirid bugs. The results indicated a significant preference for tetradecane over other tested compounds (e.g., dodecanal and various alcohols), underscoring its potential application in ecological pest management strategies.

Case Study 2: Cancer Biomarkers

Another study explored the role of VOCs in distinguishing between cancerous and non-cancerous cells. Tetradecane was among several VOCs whose levels fluctuated significantly between normal lung cells and lung cancer cell lines over time. Such findings suggest that further investigation into tetradecane's role as a biomarker could be warranted .

Research Findings Summary

Study Focus Findings
Zhou et al. (2022)Insect AttractionTetradecane attracted over 30 mirid bugs in field tests; response rate >60% at 1.5 mg/ml .
Fuchs et al. (2010)Cancer BiomarkersTetradecane levels varied significantly between cancerous and normal cells .
Antifungal StudyAntimicrobial ActivityLong-chain alkanes including tetradecane showed potential antifungal properties .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Tetradecane, 7,8-dipropyl with high purity?

To synthesize this compound, employ a multi-step alkylation process under inert conditions. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution at the 7,8 positions of tetradecane.
  • Purification : Perform fractional distillation followed by column chromatography to isolate the target compound. Validate purity using gas chromatography (GC) with flame ionization detection (FID) .
  • Safety : Adhere to protocols for handling flammable solvents (e.g., ethers) and corrosive catalysts, as outlined in safety data sheets (SDS) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integrity. Compare chemical shifts with tetradecane derivatives in existing databases.
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (expected: ~240 g/mol) and fragmentation patterns.
  • Gas Chromatography (GC) : Pair with mass spectrometry (GC-MS) for purity assessment and isomer differentiation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as alkylated hydrocarbons may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in sealed containers under nitrogen atmosphere to avoid oxidation. Store in cool, dry areas away from ignition sources .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermodynamic properties of this compound in microemulsion systems?

  • Experimental Setup : Prepare microemulsions using water, n-alkanes (e.g., n-tetradecane as a reference), and nonionic surfactants. Monitor phase behavior via dynamic light scattering (DLS) .
  • Thermodiffusion Studies : Use thermal gradient cells to measure Soret coefficients. Compare results with computational models (e.g., molecular dynamics simulations).
  • Data Analysis : Apply statistical error analysis to validate reproducibility, as outlined in experimental chemistry guidelines .

Q. How should contradictions in reactivity data for this compound be resolved?

  • Source Identification : Assess whether discrepancies arise from synthesis variability (e.g., trace impurities) or analytical limitations (e.g., detector sensitivity in GC).
  • Cross-Validation : Replicate experiments using independent methods (e.g., NMR vs. Raman spectroscopy) and compare with literature on structurally analogous compounds (e.g., dipropyl ethers) .
  • Statistical Rigor : Implement a predefined statistical analysis plan (SAP) to minimize Type I/II errors, as recommended in clinical and analytical research .

Q. What computational approaches are suitable for modeling the molecular interactions of this compound in catalytic systems?

  • Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., zeolites) using force fields parameterized for hydrocarbons.
  • Density Functional Theory (DFT) : Calculate activation energies for propyl group migration or bond cleavage pathways.
  • Data Visualization : Use Python libraries (e.g., Matplotlib, Seaborn) to generate 3D structural maps and reaction coordinate diagrams .

Q. Methodological Guidelines

  • Reproducibility : Document synthesis and analysis protocols in detail, including equipment calibration and reagent batch numbers .
  • Ethical Reporting : Disclose all data contradictions and statistical adjustments in publications to maintain transparency .

Properties

CAS No.

102155-34-0

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

7,8-dipropyltetradecane

InChI

InChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

DMNDRFMFGTWSMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)C(CCC)CCCCCC

Origin of Product

United States

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